1,1-Diethoxy-2-nitroethane

Descripción

Contextualization within Nitroalkane and Acetal (B89532) Chemistry

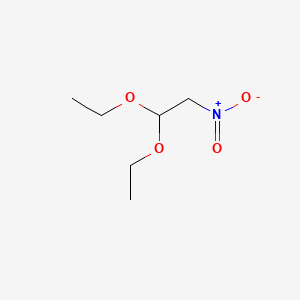

1,1-Diethoxy-2-nitroethane, also known as nitroacetaldehyde diethyl acetal, is an organic compound with the chemical formula C6H13NO4. guidechem.comchemicalbook.comscbt.com It belongs to the classes of nitroalkanes and acetals, possessing the characteristic functional groups of both. cymitquimica.com The nitro group (-NO2) is a strong electron-withdrawing group, which significantly influences the reactivity of the adjacent carbon atom. cymitquimica.com The acetal group, specifically a diethyl acetal in this case, consists of a carbon atom bonded to two ethoxy groups (-OCH2CH3). orgsyn.org This acetal functionality serves as a protecting group for an aldehyde, which can be revealed under acidic conditions. orgsyn.org

The presence of both the nitroalkane and acetal moieties within the same molecule gives this compound a unique chemical character. Nitroalkanes are well-established as versatile intermediates in organic synthesis, primarily due to the reactivity of the α-carbon and the various transformations possible for the nitro group itself. sci-hub.sethieme-connect.de Similarly, acetals are crucial protecting groups in multi-step syntheses, allowing for selective reactions at other sites of a molecule. researchgate.net The combination of these two functional groups in this compound makes it a valuable bifunctional reagent. orgsyn.org

Properties of this compound

| Property | Value |

| CAS Number | 34560-16-2 |

| Molecular Formula | C6H13NO4 |

| Molecular Weight | 163.17 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 206.5±30.0 °C at 760 mmHg |

| Density | 1.1±0.1 g/cm3 |

| Flash Point | 80.3±26.5 °C |

The data in this table is sourced from references guidechem.comscbt.comcymitquimica.comchemsrc.com.

Historical Perspective of Synthesis and Early Applications

The synthesis of this compound has been documented through several methods. A common and economically viable procedure involves the reaction of nitromethane (B149229) with triethyl orthoformate in the presence of a catalyst, such as anhydrous zinc chloride. guidechem.comorgsyn.org This method, attributed to René and Royer, has been a standard for its preparation. orgsyn.org The reaction typically involves heating the mixture and distilling off the ethanol (B145695) formed as a byproduct. orgsyn.org Yields for this reaction have been reported in the range of 40-49%. guidechem.comorgsyn.org

Alternative, though less common for large-scale preparations, synthetic routes have also been described. orgsyn.org These include the treatment of chloroacetaldehyde (B151913) diethyl acetal with silver nitrite (B80452) and the reaction of α,α-diethoxymethyltriethylammonium tetrafluoroborate (B81430) with nitromethane. orgsyn.org Early applications of this compound centered on its utility as a synthetic intermediate. It has been used to prepare other acetals through transacetalization reactions. orgsyn.org

Significance as a Versatile Synthetic Building Block

This compound is recognized as a versatile C2 building block in organic synthesis. orgsyn.org Its bifunctional nature allows for a range of chemical transformations, making it a valuable precursor for more complex molecules. cymitquimica.com The nitro group can be reduced to an amine, participate in nitroaldol (Henry) reactions, and undergo other modifications, while the acetal can be hydrolyzed to reveal an aldehyde functionality. orgsyn.org

Role in Carbon Chain Elongation

A significant application of this compound is in the elongation of carbon chains, particularly in carbohydrate chemistry. rsc.orgstudfile.net The nitro-aldol (Henry) reaction, where the α-carbon of the nitroalkane adds to a carbonyl group, is a key strategy for forming new carbon-carbon bonds. orgsyn.org When this compound is reacted with an aldehyde, it creates a new stereocenter and extends the carbon backbone by two carbons (after subsequent transformation of the nitro and acetal groups). studfile.net For instance, its reaction with aldehydes derived from sugars has been used to synthesize higher-carbon sugars and aminosugars. rsc.orgstudfile.net The resulting nitro alcohol can then be reduced to an amino alcohol, a common motif in many biologically active molecules. studfile.net

Contribution to Heterocyclic Synthesis

The reactivity of this compound also lends itself to the synthesis of various heterocyclic compounds. scbt.comorgsyn.org The nitro group and the latent aldehyde functionality provide the necessary components for constructing ring systems. For example, it can be used to produce isoxazoline (B3343090) derivatives through 1,3-dipolar cycloaddition reactions. orgsyn.org Furthermore, the transformation of the nitro group and subsequent reactions can lead to the formation of other nitrogen-containing heterocycles. One specific example is its use in the synthesis of 3-diethoxymethyl-3a,6a-dihydrofuro[2,3-d]isoxazole. guidechem.com The versatility of this building block makes it a valuable tool for synthetic chemists exploring novel heterocyclic structures.

Structure

3D Structure

Propiedades

IUPAC Name |

1,1-diethoxy-2-nitroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO4/c1-3-10-6(11-4-2)5-7(8)9/h6H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDYWSMNYPFOQOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C[N+](=O)[O-])OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30406738 | |

| Record name | 1,1-diethoxy-2-nitroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30406738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34560-16-2 | |

| Record name | 1,1-diethoxy-2-nitroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30406738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1,1 Diethoxy 2 Nitroethane

Established Synthetic Routes and Mechanistic Insights

The preparation of 1,1-diethoxy-2-nitroethane is most notably achieved through three distinct synthetic routes. orgsyn.org These methods, while all yielding the desired product, differ significantly in their economic viability and suitability for large-scale production. orgsyn.org The most common and economically feasible method involves the condensation of nitromethane (B149229) with triethyl orthoformate. orgsyn.org Alternative, though less common, procedures include the reaction of chloroacetaldehyde (B151913) diethyl acetal (B89532) with silver nitrite (B80452) and the reaction of α,α-diethoxymethyltriethylammonium tetrafluoroborate (B81430) with nitromethane. orgsyn.org

Condensation of Nitromethane with Triethyl Orthoformate

The principal and most widely utilized method for synthesizing this compound is the direct condensation of nitromethane with triethyl orthoformate. orgsyn.org This reaction is typically facilitated by an acid catalyst, with anhydrous zinc chloride being a common choice. orgsyn.org The process involves heating the reactants, which leads to the formation of the target nitroacetal and ethanol (B145695) as a byproduct. orgsyn.org

The condensation reaction is effectively catalyzed by Lewis acids, such as anhydrous zinc(II) chloride. The catalytic cycle is believed to be initiated by the coordination of the Lewis acid to one of the oxygen atoms of the triethyl orthoformate. This coordination polarizes the carbon-oxygen bond, making the central carbon atom more electrophilic and susceptible to nucleophilic attack.

Nitromethane, in the presence of a catalyst, can be deprotonated to form a nitronate anion, which serves as the carbon nucleophile. This nucleophilic nitronate then attacks the activated orthoformate, leading to the formation of a tetrahedral intermediate. Subsequent elimination of an ethoxide group and proton transfer steps result in the formation of this compound and the regeneration of the catalyst. The removal of the ethanol byproduct helps to drive the equilibrium towards the formation of the final product.

The efficiency of the synthesis of this compound via the condensation of nitromethane and triethyl orthoformate is sensitive to several reaction parameters. The optimization of these parameters is crucial for maximizing the yield and purity of the product.

Temperature: The reaction is typically conducted at an elevated temperature to facilitate the condensation and the removal of the ethanol byproduct. A reported procedure specifies an oil bath temperature of 90°C. orgsyn.org Higher temperatures could potentially lead to increased side reactions or decomposition of the product, while lower temperatures would result in a significantly slower reaction rate.

Catalyst Concentration: The concentration of the acid catalyst, such as zinc chloride, plays a critical role. A sufficient amount of catalyst is necessary to activate the triethyl orthoformate and facilitate the reaction. However, an excessive amount of catalyst may not lead to a proportional increase in the reaction rate and could complicate the purification process. In a typical laboratory-scale synthesis, approximately 5.00 g of anhydrous zinc chloride is used for a reaction involving 89.3 g of triethyl orthoformate and 180 g of nitromethane. orgsyn.org

| Parameter | Condition | Rationale |

| Temperature | 90°C (oil bath) | Promotes reaction rate and removal of ethanol byproduct. orgsyn.org |

| Catalyst | Anhydrous Zinc Chloride | Lewis acid catalyst to activate the triethyl orthoformate. orgsyn.org |

| Reactant Ratio | Excess Nitromethane | Serves as both reactant and solvent, driving the reaction forward. orgsyn.org |

The yield of this compound from the condensation of nitromethane with triethyl orthoformate has been reported in the range of 40-42% on a laboratory scale. orgsyn.org One specific procedure, starting with 602 mmol of triethyl orthoformate and 2.95 mol of nitromethane, afforded 39–41 g of the product. orgsyn.org It has been noted that this reaction has been carried out numerous times with yields ranging from 32–41%. orgsyn.org The purity of the product obtained through this method, after distillation, is typically high, often exceeding 98% as determined by gas chromatography. orgsyn.org

The efficiency of the reaction is influenced by the effective removal of the ethanol byproduct, which shifts the equilibrium towards the product side. The use of a Vigreux column during the reaction helps in the fractional distillation of the lower-boiling ethanol. orgsyn.org The reaction is generally allowed to proceed for an extended period, such as 16 hours (overnight), to ensure maximum conversion. orgsyn.org

| Reactants | Catalyst | Temperature | Reaction Time | Yield | Purity |

| Nitromethane, Triethyl Orthoformate | Anhydrous Zinc Chloride | 90°C | 16 hours | 40-42% | >98% |

Reaction of Chloroacetaldehyde Diethyl Acetal with Silver Nitrite

An alternative, though less commonly employed, synthetic route to this compound involves the reaction of chloroacetaldehyde diethyl acetal with silver nitrite. orgsyn.org This method represents a nucleophilic substitution pathway where the nitrite ion replaces the chloride ion.

In this procedure, chloroacetaldehyde diethyl acetal is treated with silver nitrite. The silver ion coordinates with the chlorine atom, facilitating its departure as a chloride ion and promoting the nucleophilic attack of the nitrite ion at the carbon center. The use of silver nitrite is advantageous as the formation of insoluble silver chloride helps to drive the reaction to completion. While this method is a valid synthetic approach, it is generally considered less economical for large-scale preparations compared to the condensation of nitromethane and triethyl orthoformate, likely due to the higher cost of silver nitrite. orgsyn.org

Reaction of α,α-Diethoxymethyltriethylammonium Tetrafluoroborate and Nitromethane

A third method for the synthesis of this compound involves the reaction between α,α-diethoxymethyltriethylammonium tetrafluoroborate and nitromethane. orgsyn.org This approach utilizes a pre-formed electrophilic species, the α,α-diethoxymethyltriethylammonium cation, which reacts with the nucleophilic nitronate anion derived from nitromethane.

Comparison with 1,1-Dimethoxy-2-nitroethane (B1600813) Synthesis

The synthesis of this compound shares a common and direct synthetic route with its counterpart, 1,1-dimethoxy-2-nitroethane, primarily through the acid-catalyzed condensation of nitromethane with the corresponding orthoformate ester. chemicalbook.comchemicalbook.com This method, detailed by René and Royer, has become a conventional approach for preparing such nitroacetaldehyde acetals. chemicalbook.comorgsyn.org

A prevalent method for synthesizing this compound involves the reaction of triethyl orthoformate with an excess of nitromethane in the presence of a Lewis acid catalyst, such as anhydrous zinc chloride. orgsyn.org The reaction is typically heated to drive the condensation and facilitate the removal of the ethanol byproduct through distillation, which shifts the equilibrium towards the product. orgsyn.org A published procedure for this synthesis reports yields in the range of 40–42%. orgsyn.org

Similarly, the synthesis of 1,1-dimethoxy-2-nitroethane can be achieved by reacting trimethoxymethane (B44869) with nitromethane, also catalyzed by zinc(II) chloride under heating. chemicalbook.com For this methoxy (B1213986) analogue, a reported yield for this specific method is 24%. chemicalbook.com While both syntheses employ the same catalytic system and reaction principle, the observed difference in yield may be attributed to various factors including the steric hindrance of the alkoxy groups and the specific reaction conditions employed in each reported synthesis.

An alternative, though less common and economical for large-scale production, method for preparing the dimethyl acetal involves the treatment of 1-chloro-2-nitroethene with sodium methoxide. orgsyn.org This highlights that while the orthoformate condensation is a primary route, other synthetic strategies exist for this class of compounds.

The following table provides a comparative overview of the synthesis of these two related compounds via the orthoformate route.

| Feature | This compound Synthesis | 1,1-Dimethoxy-2-nitroethane Synthesis |

| Primary Reactants | Nitromethane, Triethyl orthoformate | Nitromethane, Trimethoxymethane |

| Catalyst | Zinc(II) chloride | Zinc(II) chloride |

| Reaction Conditions | Heating | Heating |

| Reported Yield | 40–42% orgsyn.org | 24% chemicalbook.com |

Emerging and Green Chemistry Approaches in Synthesis

In line with the principles of green chemistry, contemporary research focuses on developing synthetic methods that are more efficient, use less hazardous materials, and are more environmentally friendly. This includes the exploration of microwave-assisted reactions and novel catalytic systems.

Microwave-Assisted Condensation Reactions

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate a wide range of chemical transformations. The application of microwave irradiation can lead to dramatic reductions in reaction times, often from hours to minutes, and can result in higher product yields and purity. nih.govsemanticscholar.org This technology is particularly effective for condensation reactions, such as the Claisen-Schmidt, aldol (B89426), and Knoevenagel condensations, which are fundamental in carbon-carbon bond formation. nih.govnih.gov

The synthesis of this compound from triethyl orthoformate and nitromethane is a condensation reaction. While specific studies on the microwave-assisted synthesis of this particular compound are not prevalent in the reviewed literature, the general success of MAOS in related condensation reactions suggests its potential applicability. The key advantages of microwave heating, such as rapid and uniform heating of the reaction mixture, could potentially overcome some of the limitations of conventional heating methods, possibly leading to improved yields and shorter reaction times. nih.gov The efficiency of microwave-assisted syntheses has been demonstrated to be scalable, with identical yields being obtained at both small (50 mg) and larger (500 mg) scales in some instances. nih.gov

Development of Environmentally Benign Catalytic Systems

The development of "green" catalysts is a cornerstone of sustainable chemistry, aiming to replace hazardous and inefficient catalysts with more environmentally friendly alternatives. jetir.org This includes the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, as well as photocatalysts and biocatalysts that can operate under mild conditions. jetir.orgmdpi.com

In the context of acetal synthesis, various green catalytic approaches have been explored. Photo-organocatalytic methods have been developed for the efficient acetalization of aldehydes under mild conditions, utilizing a photocatalyst and a simple light source. rsc.org For the synthesis of related bromo-acetals, a process utilizing cupric bromide as a recyclable catalyst has been patented, which minimizes the use and generation of mineral acids. google.com

Chemical Transformations and Reactivity of 1,1 Diethoxy 2 Nitroethane

Reactivity Governed by Nitro and Acetal (B89532) Functional Groups

The chemical behavior of 1,1-diethoxy-2-nitroethane is a direct consequence of the properties inherent to the nitro and acetal groups. These groups confer distinct reactivity patterns, often allowing for selective transformations at different sites within the molecule.

The nitro group (-NO₂) is a powerful electron-withdrawing group, a characteristic that profoundly influences the molecule's reactivity. wikipedia.orgmasterorganicchemistry.com This strong electron-withdrawing effect occurs through both inductive and resonance effects. nih.gov The nitrogen atom in the nitro group bears a formal positive charge, which strongly pulls electron density from adjacent atoms. youtube.com

This electronic pull makes the C-H bonds on the carbon atom adjacent to the nitro group (the α-carbon) significantly acidic. wikipedia.orgnih.gov Consequently, the α-protons of this compound can be readily removed by a base to form a resonance-stabilized carbanion, known as a nitronate ion. wikipedia.org The pKa values of simple nitroalkanes are illustrative of this acidity, suggesting that they can be deprotonated in aqueous or alcoholic solutions. wikipedia.org This ability to form a stable nucleophilic carbanion is the cornerstone of the compound's utility in carbon-carbon bond-forming reactions. nih.gov

In contrast to the activating nature of the nitro group, the acetal functional group, -CH(OCH₂CH₃)₂, is generally characterized by its stability and lack of reactivity, particularly in neutral to strongly basic conditions. libretexts.orglibretexts.org Acetals are considered protecting groups for aldehydes and ketones because they are resistant to attack by nucleophiles and bases, including potent reagents like organometallics and hydrides. libretexts.orgmasterorganicchemistry.com

The acetal group in this compound effectively masks a reactive aldehyde functionality. orgsyn.org It remains inert during reactions involving the nucleophilic α-carbon, such as the Henry reaction. libretexts.orglibretexts.org The stability of the acetal is compromised only under acidic conditions, especially in the presence of water, which can hydrolyze it back to the original carbonyl compound and two equivalents of alcohol. libretexts.orgchemistrysteps.comwikipedia.org This reversible protection strategy is a key aspect of its synthetic utility. libretexts.org

Nucleophilic Reactions

The primary mode of reactivity for this compound involves the nucleophilic character of the α-carbon after deprotonation. The resulting nitronate ion can attack a variety of electrophilic species, most notably the carbonyl carbon of aldehydes and ketones. wikipedia.org

The Henry reaction, also known as the nitro-aldol reaction, is a classic and powerful method for forming carbon-carbon bonds. wikipedia.orgorganic-chemistry.org It involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone, yielding a β-nitro alcohol. wikipedia.org In this context, this compound serves as the nitroalkane component. The reaction begins with the deprotonation of the α-carbon by a base to form the nucleophilic nitronate. This nucleophile then attacks the electrophilic carbonyl carbon of an aldehyde or ketone. wikipedia.org Subsequent protonation of the resulting alkoxide intermediate yields the final β-nitro alcohol product. wikipedia.org All steps of the Henry reaction are reversible. wikipedia.org The products of this reaction are highly valuable as they can be converted into other important functional groups, such as β-amino alcohols (by reduction of the nitro group) or α-hydroxy ketones (via the Nef reaction). orgsyn.orgwikipedia.orgorganic-chemistry.org

When this compound reacts with an aldehyde (R-CHO), a new stereocenter is formed at the carbon atom that was formerly part of the aldehyde. This, combined with the existing stereocenter (if the aldehyde is chiral), can lead to the formation of diastereomeric products (syn and anti). Controlling the stereochemical outcome of the Henry reaction is a significant challenge and a major focus of research. uwindsor.ca

Achieving high diastereoselectivity often requires the use of chiral catalysts or auxiliaries that can orchestrate the approach of the nitronate to the carbonyl compound. wikipedia.org The coordination of both the nitronate and the aldehyde to a chiral metal center can create a rigid transition state that favors the formation of one diastereomer over the other. wikipedia.orgresearchgate.net While specific studies detailing diastereoselectivity control for this compound are not abundant, principles derived from reactions with structurally similar nitroalkanes like nitroethane are applicable. For these reactions, the choice of catalyst, solvent, and temperature can significantly influence the syn/anti ratio of the products. researchgate.net For example, certain catalytic systems are known to favor the formation of anti-products, while others favor the syn-diastereomer. researchgate.net

The choice of catalyst is crucial for the success and selectivity of the Henry reaction. A variety of catalysts, ranging from simple bases to complex metal-ligand systems, have been employed. organic-chemistry.org

Base Catalysts (Triethylamine): Simple organic bases like triethylamine (B128534) (Et₃N) are often used to facilitate the initial deprotonation of the nitroalkane. While effective in promoting the reaction, they typically offer little to no stereocontrol, leading to mixtures of diastereomers. researchgate.net

Tetrabutylammonium (B224687) Fluoride (B91410) (TBAF): TBAF is another effective catalyst for the Henry reaction. frontiersin.org The fluoride ion is basic enough to deprotonate the nitroalkane, and the bulky tetrabutylammonium cation can influence the reaction environment. In some aza-Henry reactions (the addition of nitroalkanes to imines), TBAF has been shown to promote the reaction efficiently. frontiersin.orgresearchgate.net

Lanthanum Complexes: Chiral metal complexes are frequently used to achieve high enantio- and diastereoselectivity. wikipedia.org Lanthanide complexes, including those of Lanthanum (La), have emerged as effective catalysts. researchgate.net These complexes function as Lewis acids, activating the aldehyde by coordinating to the carbonyl oxygen. This activation makes the carbonyl carbon more electrophilic and susceptible to attack by the nitronate. When paired with a chiral ligand, the lanthanum complex can create a chiral environment around the reacting species, directing the nucleophilic attack to one face of the aldehyde and controlling the stereochemical outcome. researchgate.net Studies on the Henry reaction between various aldehydes and nitroethane using lanthanum-based catalysts have shown moderate to good diastereoselectivities and high yields, demonstrating the potential of these systems for stereocontrol. researchgate.net

Nitro-Aldol (Henry) Reaction

Applications in Carbohydrate Chain Elongation

This compound is a valuable reagent in synthetic carbohydrate chemistry, where it functions as a two-carbon chain extender. Aliphatic nitro compounds are highly versatile building blocks in organic synthesis. orgsyn.org The primary strategy involves a nitroaldol addition, or Henry reaction, between a parent carbohydrate-derived aldehyde and the carbanion of this compound. orgsyn.org This process has been widely utilized in carbohydrate chemistry. orgsyn.org

The reaction is initiated by deprotonating this compound with a suitable base to form a nitronate anion. This nucleophile then attacks the carbonyl group of an aldose, creating a new carbon-carbon bond and extending the sugar chain by two carbons. The resulting product is a nitro alcohol adduct with a protected aldehyde at the new terminus (the diethyl acetal).

Table 1: Example of Carbohydrate Chain Elongation via Henry Reaction

| Starting Material (Example) | Reagent | Reaction Type | Intermediate Product | Potential Final Products |

|---|

Michael Addition Reactions

The Michael reaction, or conjugate 1,4-addition, is a cornerstone of carbon-carbon bond formation in organic synthesis. adichemistry.com In this context, this compound serves as a "Michael donor." adichemistry.com The presence of the electron-withdrawing nitro group significantly acidifies the α-protons, facilitating the formation of a resonance-stabilized carbanion (a nitronate) upon treatment with a base. adichemistry.com This nucleophilic anion can then add to an α,β-unsaturated compound, known as a "Michael acceptor." adichemistry.comyoutube.com This reaction is thermodynamically controlled and is favored at higher temperatures. adichemistry.com

Nitroalkanes with α-hydrogens are considered excellent Michael donors. adichemistry.com The addition of the this compound-derived carbanion to the β-carbon of an activated alkene results in the formation of a new carbon-carbon bond and a new enolate, which is subsequently protonated to yield the final 1,4-adduct. youtube.com

While the section heading refers to various nucleophiles, in the context of this compound's reactivity, the compound itself is the precursor to the carbon nucleophile (the nitronate ion). This nucleophile undergoes conjugate addition to a wide array of Michael acceptors. nih.gov The efficiency and outcome of these reactions can be highly dependent on the specific reaction conditions. nih.govresearchgate.net

Common classes of Michael acceptors that react with the anion of this compound include:

α,β-Unsaturated Ketones: (e.g., methyl vinyl ketone) Reaction yields a γ-nitro ketone derivative.

α,β-Unsaturated Esters: (e.g., ethyl acrylate) Reaction produces a γ-nitro ester.

α,β-Unsaturated Nitriles: (e.g., acrylonitrile) Reaction leads to a γ-nitro nitrile. adichemistry.com

The versatility of this reaction allows for the synthesis of a diverse range of 1,4-dicarbonyl precursors and other valuable synthetic intermediates. sctunisie.org

Table 2: Michael Addition of this compound to Various Acceptors

| Michael Donor | Michael Acceptor (Example) | Product Class |

|---|---|---|

| Anion of this compound | Methyl vinyl ketone | 5,5-Diethoxy-4-nitro-2-pentanone |

| Anion of this compound | Ethyl acrylate | Ethyl 4,4-diethoxy-3-nitrobutanoate |

The reactivity of this compound and its derivatives allows for their participation in tandem or domino reactions, where multiple bond-forming events occur in a single synthetic operation. A prominent example is the Henry-Michael reaction sequence. This can occur in an intermolecular or intramolecular fashion.

In a potential tandem sequence, the adduct formed from the Michael addition of the this compound anion to a suitable acceptor could itself contain an electrophilic site (like an aldehyde). This sets the stage for a subsequent intramolecular Henry reaction, leading to the formation of complex cyclic structures. Such cascade reactions, which combine Michael additions with other transformations like aldol (B89426) or Henry reactions, are powerful tools for rapidly building molecular complexity. researchgate.netsemanticscholar.org For instance, a tandem Michael addition-cyclization of nitroalkenes with 1,3-dicarbonyl compounds has been developed to synthesize polysubstituted dihydrofurans. semanticscholar.org

Reduction Reactions

The nitro group in this compound and its derivatives is a synthetically versatile functional group, primarily because it can be readily transformed into other functionalities, most notably an amino group, through reduction. orgsyn.org This transformation is fundamental for converting the products of Henry or Michael reactions into valuable amino compounds.

The conversion of a nitro group to a primary amino group is a key transformation in organic synthesis. orgsyn.org This reduction changes the electronic nature of the substituent from strongly electron-withdrawing and acidic to basic and nucleophilic. The resulting product from the reduction of this compound is 2,2-diethoxyethan-1-amine, a protected form of aminoacetaldehyde.

Similarly, reducing the nitro group in the adducts from carbohydrate elongation or Michael additions provides access to β-amino acetals, γ-amino acetals, and other structurally diverse amino compounds. These are precursors to amino alcohols, amino aldehydes, and various nitrogen-containing heterocyles. orgsyn.org

Catalytic hydrogenation is one of the most common and efficient methods for the reduction of aliphatic nitro groups to primary amines. encyclopedia.pub This process typically involves treating the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst.

Commonly employed catalytic systems include:

Palladium on Carbon (Pd/C): This is a widely used, versatile, and effective catalyst for nitro group reduction. The reaction is typically carried out in a solvent such as ethanol (B145695) or ethyl acetate (B1210297) under a hydrogen atmosphere. encyclopedia.pub

Raney Nickel (Raney Ni): This is another highly effective catalyst for the hydrogenation of nitro compounds. It is often used in alcoholic solvents and can be particularly useful for substrates sensitive to more acidic conditions.

An alternative to high-pressure hydrogenation is catalytic transfer hydrogenation, which uses a hydrogen donor like ammonium (B1175870) formate (B1220265) in the presence of a catalyst such as Pd/C. lookchem.com Other chemical reducing agents, such as sodium borohydride (B1222165) in the presence of nickel(II) chloride, have also proven effective for nitro group reduction. researchgate.net

Table 3: Common Catalytic Systems for Nitro Group Reduction

| Catalytic System | Hydrogen Source | Typical Solvent | Key Characteristics |

|---|---|---|---|

| Pd/C | H₂ gas | Ethanol, Methanol (B129727), Ethyl Acetate | Highly efficient, widely used, operates under various pressures. encyclopedia.publookchem.com |

| Raney Ni | H₂ gas | Ethanol, Methanol | Highly active, useful for a broad range of substrates. |

Reduction of the Nitro Group to Amino Group

Use of Other Reducing Agents (e.g., Ammonium Formate, NaBH₄)

The nitro group of this compound can be reduced to a primary amine, 2,2-diethoxyethan-1-amine, using various reducing agents. The choice of reagent can influence the reaction conditions and selectivity.

Ammonium Formate:

Catalytic transfer hydrogenation (CTH) using ammonium formate (HCOONH₄) in the presence of a metal catalyst, typically palladium on carbon (Pd/C), is an effective method for the reduction of nitro compounds. mdma.chutrgv.edu This technique offers a convenient and safer alternative to traditional hydrogenation using hydrogen gas. mdma.ch In this process, ammonium formate decomposes in the presence of the catalyst to generate hydrogen in situ, which then reduces the nitro group. nih.gov

The reaction is generally carried out in a protic solvent like methanol or ethanol at room or elevated temperatures. google.com The process is known for its high yields and selectivity, often leaving other functional groups intact, although halo groups may be susceptible to elimination. mdma.chresearchgate.net For the reduction of this compound, this method would selectively convert the nitro group to an amine while preserving the diethyl acetal functionality. The reaction proceeds until the evolution of gas (carbon dioxide and ammonia (B1221849) from the decomposition of ammonium formate) ceases. mdma.ch

Table 1: General Conditions for Catalytic Transfer Hydrogenation of Nitro Compounds with Ammonium Formate

| Parameter | Condition | Source(s) |

|---|---|---|

| Catalyst | 10% Palladium on Carbon (Pd/C) | google.com |

| Hydrogen Donor | Ammonium Formate (HCOONH₄) | mdma.chutrgv.edu |

| Solvent | Methanol, Ethanol, THF-Methanol | mdma.chgoogle.com |

| Temperature | Room Temperature to Reflux (~70°C) | google.commdma.ch |

| Stoichiometry | Excess ammonium formate (e.g., 3-7 equivalents) | google.com |

| Product | Corresponding primary amine | researchgate.net |

Sodium Borohydride (NaBH₄):

Sodium borohydride (NaBH₄) is a widely used reducing agent, primarily for carbonyl compounds like aldehydes and ketones. youtube.com Its ability to reduce an isolated aliphatic nitro group, such as the one in this compound, is limited under standard conditions. NaBH₄ is generally not sufficiently reactive to reduce nitroalkanes without the presence of activating groups or specific catalyst systems. researchgate.net

However, modified NaBH₄ systems have been developed for nitro group reduction. For instance, the combination of sodium borohydride with transition metal salts, such as copper(II) chloride, has been shown to effectively reduce α,β-unsaturated nitroalkenes (nitrostyrenes) to the corresponding amines. chemrxiv.org Another study noted the use of gold nanoparticles as a catalyst for the NaBH₄ reduction of halogenated nitrobenzenes. nih.gov The applicability of these specific systems to a simple saturated nitro acetal like this compound is not extensively documented, and such reductions may require carefully optimized conditions.

Substitution Reactions of Ethoxy Groups

The acetal functional group in this compound is susceptible to substitution reactions, particularly transacetalization. This reaction involves the exchange of the ethoxy groups for other alkoxy groups by treating the acetal with a different alcohol in the presence of an acid catalyst. orgsyn.org

This equilibrium-driven process is useful for synthesizing different acetals of nitroacetaldehyde that may not be directly accessible. orgsyn.org For example, reacting this compound with methanol, ethylene (B1197577) glycol, or neopentyl glycol under acidic conditions would yield the corresponding dimethyl acetal, ethylene glycol acetal, or neopentyl glycol acetal, respectively. To drive the reaction to completion, the ethanol byproduct is typically removed from the reaction mixture by distillation. orgsyn.org

Cycloaddition Reactions

This compound serves as a stable and convenient precursor for nitroethylene (B32686) (nitroethene), a highly reactive but unstable dienophile and dipolarophile. acs.org Through the elimination of ethanol, typically under thermal conditions, this compound can generate nitroethylene in situ. This allows for its immediate use in cycloaddition reactions without the need to isolate the volatile and lachrymatory nitroethylene.

The carbon-carbon double bond in nitroethylene, generated from this compound, is electron-deficient due to the powerful electron-withdrawing effect of the nitro group. This makes it an excellent dipolarophile for reactions with 1,3-dipoles. chesci.com A 1,3-dipolar cycloaddition is a concerted pericyclic reaction between a 4π-electron 1,3-dipole and a 2π-electron dipolarophile to form a five-membered heterocyclic ring. wikipedia.orgslideshare.net

Reaction with Nitrile Oxides: The cycloaddition between nitroethylene and a nitrile oxide (R-C≡N⁺-O⁻) yields a 3-substituted-5-nitroisoxazoline. wikipedia.orgyoutube.com These isoxazoline (B3343090) products are valuable synthetic intermediates.

Reaction with Nitrones: Nitrones (R₂C=N⁺(R')-O⁻) also react readily with the in situ generated nitroethylene. youtube.com This [3+2] cycloaddition results in the formation of a substituted 4-nitroisoxazolidine. chem-station.comnih.gov The reaction typically proceeds with high regioselectivity and can be stereoselective, making it a powerful tool for constructing complex nitrogen- and oxygen-containing heterocycles. whiterose.ac.ukrsc.org

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.org Nitroethylene, formed from this compound, is a highly reactive dienophile due to its electron-deficient nature, readily participating in these reactions even with less reactive dienes. researchgate.netrsc.org

The reaction of nitroethylene with a diene like cyclopentadiene (B3395910) proceeds smoothly to yield a bicyclic adduct, 5-nitronorbornene. chemtube3d.com These reactions are often stereoselective, favoring the formation of the endo isomer in accordance with the Alder-endo rule, where the electron-withdrawing nitro group is oriented towards the developing double bond in the transition state. chemtube3d.com The reaction mechanism and outcomes can be influenced by the nature of the diene. For instance, reactions with furan (B31954) can sometimes proceed through a more complex domino process involving an initial hetero-Diels-Alder reaction followed by a sigmatropic rearrangement. nih.gov The use of this compound as a stable precursor allows for the safe and efficient execution of these powerful carbon-carbon bond-forming reactions. acs.org

Table 2: Examples of Diels-Alder Reactions with in situ Generated Nitroethylene

| Diene | Product Type | Source(s) |

|---|---|---|

| Cyclopentadiene | 5-Nitronorbornene | chemtube3d.combeilstein-journals.org |

| 1,3-Cyclohexadiene | Bicyclo[2.2.2]octene derivative | rsc.orgbeilstein-journals.org |

| Furan | Furan-nitroethylene adduct | researchgate.netnih.gov |

| Isoprene | Methyl-substituted nitrocyclohexene | uib.no |

| Anthracene | Dibenzo-bicyclic adduct | wikipedia.org |

Applications in Complex Organic Synthesis

Precursor in Pharmaceutical Synthesis

In the pharmaceutical industry, the development of efficient synthetic routes to enantiomerically pure compounds is paramount. 1,1-Diethoxy-2-nitroethane offers a reliable starting point for the construction of various therapeutically significant molecules.

This compound is a key C2 building block in the synthesis of amino sugars. orgsyn.org The primary reaction employed is the nitroaldol or Henry reaction, a classic carbon-carbon bond-forming method that combines a nitroalkane with an aldehyde or ketone. wikipedia.orgorganic-chemistry.org In this context, the acidic α-carbon of this compound is deprotonated by a base to form a nitronate, which then acts as a nucleophile.

This nitronate can attack chiral aldehydes derived from carbohydrates, extending the carbon chain by two atoms. youtube.com The resulting β-nitro alcohol contains new stereocenters, and the stereochemical outcome can often be controlled. studfile.net Subsequent chemical modifications, such as reduction of the nitro group to an amine and hydrolysis of the acetal (B89532) to an aldehyde, yield the final amino sugar or iminopolyol structure. orgsyn.orgstudfile.net This strategy is crucial for creating synthetic analogs of naturally occurring sugars that are components of antibiotics and other bioactive molecules. studfile.net

Table 1: Role of this compound in Amino Sugar Synthesis

| Step | Reaction | Functional Group Transformation | Outcome |

|---|---|---|---|

| 1 | Henry (Nitroaldol) Reaction | C-C bond formation at the α-carbon of the nitro group. | Elongation of a chiral aldehyde backbone, creation of new stereocenters. |

| 2 | Reduction | The nitro group (-NO₂) is converted to an amino group (-NH₂). | Formation of a β-amino alcohol derivative. studfile.net |

| 3 | Hydrolysis | The diethyl acetal is converted back to an aldehyde (-CHO). | Unmasking of the carbonyl group for further reactions. |

The functional groups within this compound make it a suitable precursor for various classes of therapeutic agents.

Amprenavir : The synthesis of the HIV protease inhibitor Amprenavir has been shown to utilize the Henry reaction as a key step. wikipedia.org While not directly starting from this compound, the core strategy of using a nitroalkane to form a β-amino alcohol is central to constructing the backbone of such molecules. wikipedia.org The versatility of the nitroaldol reaction allows for the creation of complex amino alcohol structures that are pivotal to the biological activity of many protease inhibitors.

Dihydrosphingosine : Dihydrosphingosine and other sphingolipids are crucial components of cell membranes. Syntheses of these molecules often rely on building a long carbon chain with specific stereochemistry at the amino and hydroxyl groups. documentsdelivered.comcapes.gov.brresearchgate.netnih.gov The nitroaldol reaction provides a powerful method for this construction, where a long-chain aldehyde can be reacted with a nitroalkane to set the required stereocenters. Subsequent reduction of the nitro group furnishes the necessary amino functionality characteristic of the sphingoid base core. nih.gov

Tetrahydroisoquinolines (THIQs) : The tetrahydroisoquinoline core is found in many alkaloids and pharmacologically active compounds. The Pomeranz–Fritsch–Bobbitt reaction is a key method for synthesizing THIQs. beilstein-journals.orgthermofisher.comwikipedia.org This reaction involves the cyclization of an N-substituted aminoacetaldehyde acetal. thermofisher.comnih.gov Specifically, a substituted benzylamine can be reacted with bromoacetaldehyde diethyl acetal (a precursor that can be conceptually related to this compound's functional groups) to form the necessary aminoacetal intermediate. nih.gov This intermediate then undergoes acid-catalyzed cyclization to form the tetrahydroisoquinoline ring system. beilstein-journals.orgthermofisher.comnih.gov

Asymmetric synthesis, the preparation of enantiomerically pure compounds, is a cornerstone of modern medicinal chemistry. sigmaaldrich.comfrontiersin.orgresearchgate.net this compound is a valuable tool in this endeavor. The Henry reaction, for instance, can be rendered highly stereoselective by using chiral catalysts or auxiliaries. nih.govmdpi.com

A chiral auxiliary is a molecule that is temporarily attached to a substrate to direct the stereochemical course of a reaction, after which it is removed. sigmaaldrich.comwikipedia.orgresearchgate.netresearchgate.net In reactions involving this compound, a chiral ligand can coordinate to a metal catalyst, creating a chiral environment that favors the formation of one stereoisomer over the other. nih.govmdpi.com This allows for the precise installation of chiral centers, which is critical for the biological activity of many drugs.

Table 2: Strategies for Chiral Synthesis

| Method | Description | Role of this compound |

|---|---|---|

| Chiral Catalysis | A small amount of a chiral catalyst creates a chiral environment for the reaction. | The nitronate derived from it adds to an aldehyde under the influence of the catalyst, leading to an enantiomerically enriched product. nih.govmdpi.com |

| Chiral Auxiliary | A chiral molecule is temporarily attached to one of the reactants to control stereochemistry. | Can be attached to the aldehyde partner, directing the nucleophilic attack of the nitronate to one face of the molecule. wikipedia.org |

Building Block for Heterocyclic Compounds

Heterocyclic compounds, which contain rings with atoms of at least two different elements, are ubiquitous in medicinal chemistry and natural products. scbt.com this compound provides a versatile platform for constructing several important heterocyclic systems.

The indole nucleus is a privileged structure in drug discovery. The Leimgruber–Batcho indole synthesis is an effective method for creating indoles, starting from an o-nitrotoluene derivative. wikipedia.orgresearchgate.netclockss.orgsemanticscholar.org This synthesis involves the condensation of the o-nitrotoluene with a formamide acetal to form an enamine, which is then reductively cyclized to the indole. wikipedia.orgyoutube.com While this compound is not a direct starting material, its nitroalkane functionality is the key reactive group in related syntheses. The principles of activating a position adjacent to a nitro group for C-C bond formation and subsequent reductive cyclization are central to many syntheses of nitrogen-containing heterocycles. nih.gov

This compound is an excellent precursor for the synthesis of isoxazoles and their partially saturated analogs, isoxazolines. This transformation is typically achieved through a 1,3-dipolar cycloaddition reaction. orgsyn.org

The synthesis involves two key steps:

Formation of a Nitrile Oxide : The nitro group of this compound is converted in situ into a highly reactive nitrile oxide intermediate. This is often accomplished by dehydration of the primary nitroalkane, for example, using a reagent like phenyl isocyanate or an acid chloride in the presence of a base.

Cycloaddition : The generated nitrile oxide (the 1,3-dipole) immediately reacts with a dipolarophile, such as an alkene or an alkyne, to form the five-membered heterocyclic ring. Reaction with an alkene yields an isoxazoline (B3343090), while reaction with an alkyne yields an isoxazole. orgsyn.org

This method provides a direct and efficient route to substituted isoxazoles, which are themselves important scaffolds in medicinal chemistry. orgsyn.org

Role in Materials Science and Chemical Processes

While direct, large-scale applications of this compound in industrial materials science are not extensively documented in publicly available literature, its chemical properties and reactivity make it a valuable precursor and building block in various chemical processes. Its utility is primarily seen in laboratory and specialized synthesis rather than in the production of bulk materials.

Precursor for Specialty Chemicals:

This compound, also known as nitroacetaldehyde diethyl acetal, serves as a versatile C2 building block in organic synthesis. orgsyn.org Its bifunctional nature, possessing both a protected aldehyde and a nitro group, allows for the construction of complex molecular architectures. This makes it a valuable intermediate in the synthesis of specialty chemicals, particularly those with nitrogen-containing functional groups.

One of the key reactions it undergoes is the Henry reaction (nitroaldol addition), which forms 1,2-nitro alcohols. orgsyn.org These products can be further transformed into other valuable compounds such as 1,2-amino alcohols through reduction, or α-hydroxycarbonyl compounds via the Nef reaction. orgsyn.org Such transformations are crucial in the synthesis of fine chemicals and pharmaceutical intermediates. For instance, it has been noted for its use in preparing DNA methyltransferase inhibitors. chemicalbook.com

The compound is also utilized in 1,3-dipolar cycloaddition reactions, leading to the formation of heterocyclic structures like isoxazolines from alkenes. orgsyn.org These heterocyclic compounds are significant scaffolds in medicinal chemistry and can be precursors to other complex molecules like 1,3-amino alcohols. orgsyn.org

Role in Chemical Processes:

In the context of chemical processes, this compound is primarily used in multi-step syntheses where the introduction of a two-carbon unit with a latent aldehyde and a reactive nitro group is required. The diethyl acetal group acts as a protecting group for the aldehyde, preventing it from reacting prematurely while other transformations are carried out on the nitro group or other parts of the molecule.

The compound can also undergo transacetalization, where the diethyl acetal is converted to other acetals, such as dimethyl, ethylene (B1197577) glycol, or neopentyl glycol acetals. orgsyn.org This allows for the modification of the protecting group to suit different reaction conditions, enhancing its versatility in a synthetic sequence.

The synthesis of this compound itself involves straightforward chemical processes, such as the reaction of triethyl orthoformate with nitromethane (B149229) in the presence of a catalyst like zinc chloride. orgsyn.org Alternative, though less economical for large-scale production, methods include the reaction of chloroacetaldehyde (B151913) diethyl acetal with silver nitrite (B80452). orgsyn.org

Interactive Data Table: Synthetic Utility of this compound

| Reaction Type | Reactant(s) | Product Type | Potential Application |

| Henry Reaction (Nitroaldol Addition) | Aldehydes/Ketones | 1,2-Nitro alcohols | Precursors to amino alcohols, hydroxy ketones |

| 1,3-Dipolar Cycloaddition | Alkenes | Isoxazolines | Synthesis of heterocyclic compounds, 1,3-amino alcohols |

| Transacetalization | Alcohols/Diols | Different Acetals | Modification of protecting group for multi-step synthesis |

| Reduction of Nitro Group | Reducing Agents | 2,2-Diethoxyethan-1-amine | Synthesis of amino compounds |

| Nef Reaction (on nitro alcohol product) | Acid | α-Hydroxycarbonyls | Synthesis of functionalized carbonyl compounds |

Spectroscopic and Computational Studies in Elucidating Reaction Mechanisms

Spectroscopic Characterization for Mechanistic Understanding (e.g., NMR, IR)

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for probing the structural transformations that occur during a chemical reaction. By monitoring changes in the spectroscopic signatures of reactants, intermediates, and products, chemists can gain critical insights into the reaction mechanism.

For 1,1-Diethoxy-2-nitroethane, IR spectroscopy is particularly useful for tracking the fate of the nitro group. The strong asymmetric and symmetric stretching vibrations of the N-O bonds provide a clear and distinct signal. The disappearance of these characteristic bands, typically found in the regions of 1550-1570 cm⁻¹ and 1370-1390 cm⁻¹, respectively, would indicate that the nitro group has participated in a reaction. Concurrently, the appearance of new bands would signal the formation of new functional groups.

NMR spectroscopy (¹H and ¹³C) provides detailed information about the carbon-hydrogen framework of the molecule. In a mechanistic study, one could monitor the chemical shifts and coupling constants of the protons on the carbon atoms adjacent to the nitro and acetal (B89532) groups. For instance, in a base-catalyzed reaction where the proton alpha to the nitro group is removed to form a nitronate anion, the corresponding signals in the ¹H NMR spectrum would disappear, and the chemical shifts of neighboring protons would be altered due to changes in the electronic environment.

Table 1: Predicted Characteristic Spectroscopic Data for this compound

| Spectroscopy Type | Functional Group/Atom | Predicted Signal/Chemical Shift | Significance in Mechanistic Studies |

| ¹H NMR | -CH(OEt)₂ | Triplet, ~4.8-5.0 ppm | Shift or disappearance indicates reactions involving the acetal group. |

| -CH₂NO₂ | Doublet, ~4.4-4.6 ppm | Disappearance upon deprotonation; significant shift changes reflect reactions at or near the nitro-bearing carbon. | |

| -OCH₂CH₃ | Quartet, ~3.5-3.7 ppm | Monitors the integrity of the ethoxy groups. | |

| -OCH₂CH₃ | Triplet, ~1.2-1.3 ppm | Monitors the integrity of the ethoxy groups. | |

| ¹³C NMR | -CH(OEt)₂ | ~98-102 ppm | Changes indicate transformations of the acetal functional group. |

| -CH₂NO₂ | ~75-79 ppm | Highly sensitive to the electronic environment; significant shifts indicate reaction at the nitro-substituted carbon. | |

| -OCH₂CH₃ | ~60-64 ppm | Confirms the presence and environment of the ethoxy groups. | |

| -OCH₂CH₃ | ~14-16 ppm | Confirms the presence and environment of the ethoxy groups. | |

| IR Spectroscopy | -NO₂ (asymmetric stretch) | ~1550-1570 cm⁻¹ | Disappearance is a strong indicator of the conversion of the nitro group. |

| -NO₂ (symmetric stretch) | ~1370-1390 cm⁻¹ | Disappearance confirms the reaction of the nitro group. | |

| C-O (acetal) | ~1050-1150 cm⁻¹ (strong) | Changes in this region can signal reactions involving the cleavage or modification of the acetal. |

Theoretical and Computational Chemistry Approaches

While spectroscopy provides experimental evidence of molecular changes, theoretical and computational chemistry offers a framework for understanding why those changes occur. These methods allow for the detailed examination of reaction energy profiles, the structures of transient species like transition states, and the electronic factors that control reaction outcomes.

Density Functional Theory (DFT) has become a standard computational tool for investigating the mechanisms of organic reactions. mdpi.com DFT calculations can be used to map out the potential energy surface of a reaction, identifying the lowest energy pathways from reactants to products. researchgate.net This involves calculating the energies of reactants, products, intermediates, and, most importantly, the transition states that connect them. The energy difference between the reactants and a transition state is the activation energy, which is a key determinant of the reaction rate.

For a molecule like this compound, DFT could be employed to compare competing reaction pathways. For example, in a reaction with a nucleophile, DFT could determine whether the reaction proceeds via a direct substitution at the carbon bearing the nitro group or through an elimination-addition sequence. By calculating the activation barriers for each path, the kinetically favored mechanism can be predicted. srce.hr

Furthermore, DFT is crucial for understanding and predicting stereoselectivity. nih.gov When a reaction can produce multiple stereoisomers, DFT calculations can be performed for the transition states leading to each isomer. A lower activation energy for one transition state over another implies that the corresponding stereoisomer will be formed preferentially. researchgate.net This approach is invaluable in designing reactions that yield a specific, desired stereochemical outcome.

Table 2: Illustrative DFT Data for Competing Reaction Pathways

| Reaction Pathway | Calculated Parameter | Hypothetical Value (kcal/mol) | Mechanistic Implication |

| Pathway A: Sₙ2-type attack on -CH₂NO₂ | Activation Energy (Eₐ) | 25.4 | Higher energy barrier suggests this pathway is kinetically less favorable. |

| Reaction Energy (ΔE) | -10.2 | The reaction is exothermic. | |

| Pathway B: E2-type elimination to form nitroalkene | Activation Energy (Eₐ) | 18.7 | Lower energy barrier indicates this is the predicted dominant reaction pathway. srce.hrnih.govacs.org |

| Reaction Energy (ΔE) | -5.8 | The reaction is exothermic. |

Note: The values in this table are hypothetical and for illustrative purposes to demonstrate how DFT data is used to compare mechanistic pathways.

Frontier Molecular Orbital (FMO) theory simplifies the complex picture of molecular orbitals by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. wikipedia.org The energies and spatial distributions of these frontier orbitals are key to understanding chemical reactivity. taylorandfrancis.comucsb.edu

HOMO: The highest energy orbital containing electrons. A molecule often reacts as a nucleophile by donating electrons from its HOMO. youtube.com

LUMO: The lowest energy orbital that is empty of electrons. A molecule typically reacts as an electrophile by accepting electrons into its LUMO. youtube.comyoutube.com

In this compound, the powerful electron-withdrawing nature of the nitro group significantly lowers the energy of the LUMO and localizes it primarily on the C-N bond and the carbon atom to which it is attached (-CH₂NO₂). This low-energy LUMO makes this carbon atom electrophilic and susceptible to attack by nucleophiles.

Conversely, if the molecule is to act as a nucleophile, it typically does so after being deprotonated by a base at the carbon alpha to the nitro group. The resulting nitronate anion has a high-energy HOMO, making it a potent nucleophile capable of donating its electron density to an electrophile. FMO analysis can thus predict whether the molecule will act as an electrophile or a nucleophile under specific reaction conditions and at which atomic site the reaction is most likely to occur. ucsb.edu

Table 3: Application of Frontier Molecular Orbital (FMO) Theory to this compound

| Orbital | Key Characteristics | Predicted Reactivity |

| LUMO | Low in energy due to the electron-withdrawing -NO₂ group. Localized primarily on the -CH₂NO₂ fragment. | The carbon atom of the -CH₂NO₂ group is electrophilic. The molecule is susceptible to attack by nucleophiles at this site. |

| HOMO | Primarily involves lone pairs on the oxygen atoms of the ethoxy groups. Relatively low in energy, suggesting the neutral molecule is not a strong nucleophile. | The neutral molecule is a weak nucleophile. Reactivity as a nucleophile is dramatically enhanced upon deprotonation to form the corresponding nitronate anion, which has a much higher energy HOMO. |

Analogues and Derivatives of 1,1 Diethoxy 2 Nitroethane

Structural Modifications and Their Synthetic Utility

1,1-Diethoxy-2-nitroethane serves as a versatile building block in organic synthesis, and its structural analogues offer a broader scope of reactivity and utility. Modifications to the parent structure can be systematically categorized, leading to a diverse range of synthetic applications.

A primary structural modification involves altering the alkoxy groups of the acetal (B89532) moiety. By replacing the ethoxy groups with other alkoxy or aryloxy groups, the steric and electronic properties of the molecule can be fine-tuned. For instance, the synthesis of 1,1-dimethoxy-2-nitroethane (B1600813), a close analogue, follows a similar synthetic route involving the reaction of nitromethane (B149229) with trimethoxymethane (B44869) in the presence of a Lewis acid catalyst like zinc chloride. These dialkoxy analogues are valuable precursors for the synthesis of α-nitroaldehydes, which are otherwise unstable. The acetal functionality acts as a protecting group for the aldehyde, allowing for various transformations on the nitro-functionalized part of the molecule.

Another significant class of analogues is derived from the substitution of the methylene (B1212753) group adjacent to the nitro functionality. Introduction of alkyl or aryl substituents at this position creates more complex nitro-acetals with expanded synthetic potential. These substituted analogues can be prepared through the nitroaldol (Henry) reaction of nitroalkanes with aldehydes, followed by acetalization. The resulting structures are key intermediates in the synthesis of substituted β-amino alcohols and α-hydroxy carbonyl compounds.

Furthermore, modifications involving the nitro group itself, such as its reduction to an amino group or conversion into other functional groups, lead to a wide array of derivatives. For example, the reduction of the nitro group in this compound and its analogues provides access to β-amino acetals, which are precursors to aminoaldehydes and various nitrogen-containing heterocyclic compounds.

A notable class of related compounds is the nitroketene N,S-acetals. While not direct analogues in terms of the heteroatoms in the acetal group (sulfur instead of oxygen), their chemistry provides valuable insights into the synthetic utility of the nitroacetal motif. nih.gov These compounds, featuring a nitro group and a ketene (B1206846) acetal structure, are highly versatile in the synthesis of a wide range of heterocycles due to the presence of both electron-donating and electron-withdrawing groups. nih.gov The structural flexibility of acyclic nitroketene N,S-acetals allows for their use in constructing various oxygen-, nitrogen-, and sulfur-containing cyclic systems. nih.gov

The table below summarizes some of the key structural modifications of this compound and their primary synthetic applications.

| Type of Modification | Example of Analogue/Derivative | Primary Synthetic Utility |

| Variation of Alkoxy Groups | 1,1-Dimethoxy-2-nitroethane | Precursors to α-nitroaldehydes |

| Substitution at C2 | 1,1-Diethoxy-2-nitropropane | Synthesis of substituted β-amino alcohols |

| Modification of Nitro Group | 2,2-Diethoxyethanamine | Precursors to aminoaldehydes and N-heterocycles |

| Heteroatom Variation | Nitroketene N,S-acetals | Synthesis of diverse heterocyclic compounds nih.gov |

These structural modifications significantly enhance the synthetic chemist's toolbox, allowing for the construction of complex molecular architectures from relatively simple and accessible starting materials.

Comparative Reactivity with Related Nitro-Acetals

The reactivity of this compound and its analogues is largely dictated by the interplay between the nitro group and the acetal functionality. A comparative analysis with related nitro-acetals reveals subtle yet significant differences in their chemical behavior, which can be exploited for selective transformations.

A central reaction of this compound is the nitroaldol or Henry reaction. The acidic nature of the protons on the carbon adjacent to the nitro group allows for deprotonation by a base to form a nitronate anion. This nucleophile can then add to aldehydes or ketones to form β-nitro alcohols. The reactivity in the Henry reaction is influenced by the nature of the acetal group. Sterically bulkier alkoxy groups can hinder the approach of the nitronate to the carbonyl compound, potentially leading to lower reaction rates compared to analogues with smaller alkoxy groups like 1,1-dimethoxy-2-nitroethane.

When comparing O,O-acetals like this compound with their S,S- and N,S-analogues (thioacetals and N,S-acetals), significant differences in reactivity emerge. Thioacetals, for instance, are generally more stable to acidic hydrolysis than their oxygen counterparts. youtube.com This differential reactivity can be utilized for selective deprotection in molecules containing both acetal and thioacetal functionalities. Nitroketene N,S-acetals exhibit unique reactivity patterns due to the presence of both nitrogen and sulfur heteroatoms, which influences their nucleophilicity and leaving group ability in substitution and cyclization reactions. nih.gov

The table below provides a comparative overview of the reactivity of different classes of nitro-acetals.

| Type of Nitro-Acetal | Reactivity in Henry Reaction | Stability to Acidic Hydrolysis | Key Synthetic Features |

| 1,1-Dialkoxy-2-nitroethanes | Good nucleophiles after deprotonation | Labile | Protection of aldehyde, precursor to β-nitro alcohols |

| 1,1-Bis(alkylthio)-2-nitroethanes | Similar to O,O-acetals | More stable than O,O-acetals | Robust protecting group, unique transformations |

| Nitroketene N,S-acetals | Versatile reactivity in addition reactions | Varies with structure | Precursors to a wide range of heterocycles nih.gov |

Development of Novel Derivatives for Specific Applications

The development of novel derivatives of this compound is an active area of research, driven by the need for new molecules with specific biological or material properties. By strategically modifying the core structure, researchers can design and synthesize derivatives tailored for particular applications.

One promising area is in medicinal chemistry. The nitro group is a versatile functional group that can be a precursor to other nitrogen-containing functionalities found in many biologically active compounds. For instance, derivatives of this compound have been investigated for their potential as inhibitors of enzymes such as DNA methyltransferase. chemicalbook.com The acetal portion of the molecule can be designed to mimic the structure of natural substrates, while the nitro group or its derivatives can interact with the active site of the enzyme. The modular nature of the synthesis of these compounds allows for the creation of libraries of related structures for screening and optimization of biological activity. The application of asymmetric organocatalysis in the synthesis of enantiomerically enriched molecules from such precursors is also a significant area of interest for developing new therapeutic agents. rsc.org

In the field of materials science, the incorporation of the nitro-acetal moiety into larger molecular frameworks can lead to materials with interesting properties. The polar nitro group can influence the self-assembly and electronic properties of organic materials. Furthermore, the acetal linkage can be designed to be cleavable under specific conditions, allowing for the development of responsive materials or controlled-release systems.

The synthesis of complex heterocyclic structures is another major application driving the development of novel derivatives. By incorporating additional functional groups into the this compound framework, it can be used as a key building block in multicomponent reactions to generate diverse and complex molecular architectures. These heterocyclic compounds are of great interest due to their prevalence in natural products and pharmaceuticals. nih.gov

The following table highlights some potential areas for the application of novel derivatives of this compound.

| Application Area | Type of Derivative | Potential Function |

| Medicinal Chemistry | Functionalized β-amino acetals | Enzyme inhibitors, drug candidates nih.govchemicalbook.com |

| Materials Science | Polymers with nitro-acetal units | Responsive materials, controlled-release systems |

| Organic Synthesis | Polyfunctionalized nitro-acetals | Building blocks for complex heterocycle synthesis nih.gov |

The continued exploration of the chemistry of this compound and its analogues is expected to lead to the discovery of new derivatives with a wide range of practical applications.

Q & A

Basic Research Questions

Q. What are the validated methods for synthesizing 1,1-diethoxy-2-nitroethane in laboratory settings?

- Methodological Answer : Synthesis typically involves nitroethane condensation with aldehydes or ketones in the presence of acidic catalysts (e.g., HCl or H₂SO₄). Key steps include:

- Reagent Preparation : Use anhydrous ethanol and nitroethane to minimize side reactions.

- Reaction Monitoring : Track progress via thin-layer chromatography (TLC) or gas chromatography (GC) to confirm intermediate formation.

- Purification : Distillation under reduced pressure (40–60°C, 10–15 mmHg) isolates the product. Validate purity using NMR (¹H/¹³C) and IR spectroscopy to confirm the nitro and ethoxy functional groups .

Q. How can researchers characterize the structural and thermodynamic properties of this compound?

- Methodological Answer :

- Structural Analysis : X-ray crystallography or computational modeling (e.g., DFT) resolves bond angles and conformations. Compare experimental data (e.g., O–C–C–O dihedral angles) with NIST-standardized thermochemical datasets for similar ethers .

- Thermodynamic Data : Measure enthalpy of formation (ΔfH°) via calorimetry. Cross-reference with gas-phase reaction enthalpies (ΔrH°) from NIST Chemistry WebBook, ensuring alignment with analogous nitroalkanes .

Q. What analytical techniques are recommended for detecting trace impurities in this compound?

- Methodological Answer :

- Chromatography : Use HPLC or GC-MS with polar capillary columns (e.g., DB-WAX) to separate nitroalkane byproducts.

- Spectroscopy : UV-Vis spectroscopy identifies nitro group absorption bands (λmax ≈ 270–300 nm).

- Quantitative Limits : Establish detection thresholds via calibration curves with spiked impurity standards .

Advanced Research Questions

Q. How do reaction conditions influence the stability and decomposition pathways of this compound?

- Methodological Answer :

- Thermal Stability : Conduct thermogravimetric analysis (TGA) under nitrogen to identify decomposition onset temperatures (>120°C).

- Acid-Catalyzed Degradation : Expose the compound to HCl (1M) and monitor nitro group reduction to amines via LC-MS. Compare kinetic data (e.g., rate constants) with structurally similar nitro compounds .

Q. What computational approaches resolve contradictions in reported reaction mechanisms involving this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Model transition states for nitro-aldol reactions using Gaussian or ORCA software. Validate with experimental kinetic isotope effects (KIE).

- Data Reconciliation : Use iterative Bayesian analysis to harmonize conflicting experimental and computational results, prioritizing datasets with low uncertainty margins .

Q. How can researchers assess the environmental persistence and toxicity of this compound?

- Methodological Answer :

- Biodegradation Studies : Use OECD 301F (manometric respirometry) to measure aerobic degradation in soil/water systems.

- Ecotoxicology : Perform Daphnia magna acute toxicity tests (LC50) and compare results with EPA risk evaluation frameworks for nitroalkanes .

Q. What experimental designs mitigate hazards during large-scale reactions with this compound?

- Methodological Answer :

- Safety Protocols : Implement inert gas purging (N₂/Ar) to prevent explosive vapor accumulation.

- Process Optimization : Use microreactors for exothermic reactions to enhance heat dissipation. Reference OSHA guidelines for handling nitro compounds in confined spaces .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.